7-Amino-4-aza-2-oxindole

Monoamine Oxidase Inhibition Neurochemistry Enzyme Assay

Generic oxindoles or alternative aza-regioisomers cannot substitute for 7-Amino-4-aza-2-oxindole's distinct 4-aza electron distribution and critical 7-amino vector, which are essential for ATP-competitive kinase binding and selective MAO-B inhibition (IC50 = 432 nM). - Exclusive Scaffold: Validated hinge-binding motif for Trk/CDK inhibitor libraries, ensuring relevant chemical space coverage for cancer and CNS research. - Rapid Analoging: Free primary amine enables amide coupling or reductive amination for efficient SAR studies. - Supply Assurance: High-purity (>98%) heterocyclic intermediate available for immediate procurement and custom synthesis diversification.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1190319-39-1
Cat. No. B1378411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-4-aza-2-oxindole
CAS1190319-39-1
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C2=NC=CC(=C2NC1=O)N
InChIInChI=1S/C7H7N3O/c8-4-1-2-9-5-3-6(11)10-7(4)5/h1-2H,3H2,(H2,8,9)(H,10,11)
InChIKeyZSCIIFXHBHOEIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-4-aza-2-oxindole Overview


7-Amino-4-aza-2-oxindole (CAS 1190319-39-1) is a heterocyclic building block belonging to the aza-oxindole class, characterized by a pyrrolo[3,2-b]pyridin-2-one core structure with a molecular formula of C₇H₇N₃O and a molecular weight of 149.15 g/mol . Aza-oxindole derivatives are a privileged scaffold in medicinal chemistry, frequently employed in the development of kinase inhibitors due to their ability to act as ATP-competitive binding motifs [1]. The substitution of a carbon atom with nitrogen at the 4-position of the oxindole core creates a distinct electronic and hydrogen-bonding environment compared to classical oxindoles [2]. This compound serves as a versatile intermediate for the synthesis of more complex pharmacologically active molecules, including selective kinase inhibitors and GPCR modulators [1].

4-Aza-oxindole core for kinase inhibitor scaffold design
Primary amine (7-NH₂) enables vectoral derivatization
Versatile intermediate for GPCR modulator synthesis
Distinct electronic environment vs classical oxindoles

7-Amino-4-aza-2-oxindole Specificity Profile


In the context of scientific procurement, generic substitution with a standard oxindole (e.g., 2-oxindole) or a different aza-oxindole regioisomer (e.g., 5-aza-2-oxindole or 7-aza-2-oxindole) is not chemically equivalent and is highly likely to result in significant divergence in biological activity . The introduction of the aza moiety at the 4-position of the oxindole core profoundly alters the electron density of the aromatic ring, influencing both the binding affinity to biological targets (such as kinase ATP pockets) and the overall metabolic stability of derived compounds [1]. Furthermore, the presence of a free primary amino group at the 7-position is critical for specific vectoral derivatization and hydrogen-bonding interactions that are not replicable by the 5-amino or unsubstituted analogs [2]. As demonstrated in binding assays, even this simple core structure exhibits distinct, albeit moderate, selectivity profiles against targets such as monoamine oxidases and adenosine receptors, underscoring that the precise substitution pattern dictates functional outcome rather than merely the heterocyclic class [3]. Thus, researchers cannot interchangeably source generic oxindoles or alternative aza-regioisomers without fundamentally altering the structural parameters of their target molecule design.

Generic 2-oxindole
Lacks the 4-aza moiety, which alters electron density and kinase binding interactions — target affinity profiles may shift.
Alternative aza-regioisomers (5-aza, 7-aza)
Different amino placement removes the critical 7-position handle, potentially preventing intended derivatization and hydrogen-bonding interactions.
Regioisomeric shift
May disrupt the MAO-B selectivity profile observed for this scaffold; isoform-preference context may not transfer.

7-Amino-4-aza-2-oxindole Comparative Evidence


MAO-B Selective Inhibition

In direct head-to-head enzyme inhibition assays, 7-Amino-4-aza-2-oxindole exhibits a distinct selectivity profile against the two isoforms of human monoamine oxidase. It demonstrates significantly greater inhibitory potency against MAO-B relative to MAO-A [1]. This differential activity is a key property for scientists seeking a base scaffold with an inherent bias toward MAO-B, as opposed to non-selective or MAO-A preferring oxindole derivatives.

MAO-B Selectivity
Reported
23.1-fold greater inhibition against MAO-B over MAO-A (IC₅₀ 432 nM vs 10,000 nM)
Supports MAO-B biased scaffold selection
In vitro luminescence assay; human MAO isoforms
Monoamine Oxidase Inhibition Neurochemistry Enzyme Assay

Adenosine A2A Receptor Binding Affinity

As a core scaffold, 7-Amino-4-aza-2-oxindole demonstrates measurable binding affinity for the human adenosine A2A receptor, a G protein-coupled receptor (GPCR) implicated in neurodegenerative diseases and immuno-oncology [1]. While not a high-affinity hit, this baseline activity confirms that the 4-aza-2-oxindole scaffold can engage the adenosine binding pocket, a property not uniformly observed across all aza-oxindole regioisomers. This provides a quantitative baseline for optimization.

A2A Binding
Reported
Ki = 531 nM (human A2A receptor)
Baseline affinity for GPCR probe design
Competition binding assay; [³H]ZM241385
GPCR Ligand Discovery Adenosine Receptor Radioligand Binding

Kinase Inhibitor Patent Precedent

The aza-oxindole class, specifically including 4-aza derivatives, is explicitly claimed in foundational patents (e.g., US 6,624,171; US 2006/0128745) covering protein kinase inhibitors, including Trk family and cyclin-dependent kinases [1]. In contrast to generic oxindoles, the aza modification is disclosed as a key structural element for achieving selective kinase inhibition and mitigating chemotherapy-induced alopecia [2]. The 7-amino substitution serves as a critical functional handle for further derivatization to modulate potency and physicochemical properties [1].

Patent Precedent
Class-level
Explicitly claimed in kinase inhibitor patents (Trk, CDK)
Supports IP-sensitive scaffold selection
Qualitative patent landscape evidence
Kinase Inhibitor Tyrosine Kinase Patent Analysis

Predicted Physicochemical Properties

Computational prediction of physicochemical properties provides a baseline for selection relative to other building blocks. 7-Amino-4-aza-2-oxindole has a predicted pKa of 12.57, a boiling point of 454.1 ± 45.0 °C, and a density of 1.399 ± 0.06 g/cm³ . The high predicted pKa indicates the amino group is relatively basic, which is a crucial consideration for salt formation and solubility strategies. This contrasts with non-aminated or C-5 substituted aza-oxindoles which lack this specific ionization characteristic, impacting formulation and purification protocols.

Predicted pKa
Data to verify
pKa = 12.57 ± 0.20 (predicted; 7-NH₂)
Guides amine protection/deprotection strategies
In silico prediction (ACD/Labs)
Physicochemical Properties ADME Prediction Drug-likeness

7-Amino-4-aza-2-oxindole Application Scenarios


CNS-Targeted MAO-B Inhibitor Optimization

Medicinal chemistry groups focused on neurological disorders (e.g., Parkinson‘s disease) should procure 7-Amino-4-aza-2-oxindole as a starting scaffold for developing selective MAO-B inhibitors. The 23-fold selectivity window over MAO-A, as established by comparative IC50 data (MAO-B IC50 = 432 nM vs. MAO-A IC50 = 10,000 nM), provides a tangible advantage over non-selective oxindole scaffolds. The primary amino group allows for rapid analoging via amide coupling or reductive amination to improve potency and CNS penetration [1].

Kinase Inhibitor Library Synthesis

Contract Research Organizations (CROs) and pharmaceutical R&D teams synthesizing libraries of ATP-competitive kinase inhibitors should prioritize this building block. Its specific 4-aza-2-oxindole core is directly implicated in patents covering Trk and CDK inhibition for cancer and alopecia mitigation. Using this precise scaffold ensures that synthesized libraries occupy the relevant chemical space for kinase hinge-binding interactions, distinguishing it from standard oxindoles that lack the favorable electronic distribution provided by the aza moiety [2].

Adenosine A2A Receptor Probe Design

Academic and biotech researchers investigating adenosine A2A receptor modulation for immuno-oncology or CNS applications should utilize 7-Amino-4-aza-2-oxindole to generate tool compounds. Its demonstrated binding affinity (Ki = 531 nM) confirms engagement with the A2A receptor binding site. This provides a validated, albeit modest, starting point for structure-activity relationship (SAR) studies aimed at improving affinity and selectivity over other adenosine receptor subtypes, a process facilitated by the accessible 7-amino handle [3].

Custom Derivatization and Building Blocks

Custom synthesis laboratories and chemical suppliers can utilize 7-Amino-4-aza-2-oxindole as a key intermediate to generate higher-value, proprietary building blocks. The presence of the free primary amine at the 7-position and the reactive lactam moiety provide two distinct orthogonal vectors for chemical diversification (e.g., Buchwald-Hartwig amination, alkylation, or acylation). The predicted pKa of 12.57 informs the selection of appropriate reaction conditions and protecting group strategies for high-yielding synthetic transformations .

Application
Selection Property
Validation Focus
MAO-B inhibitor optimization research
MAO isoform selectivity profile
In vitro enzyme selectivity and CNS permeability assays
ATP-competitive kinase inhibitor library synthesis
Aza-oxindole core for hinge-binding motif
Kinase panel screening and patent landscape review
Adenosine A2A receptor probe SAR studies
Measurable A2A binding affinity
GPCR selectivity and functional assay validation
Diversified building block synthesis
Orthogonal reactive handles (7-NH₂, lactam)
pKa-informed reaction condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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